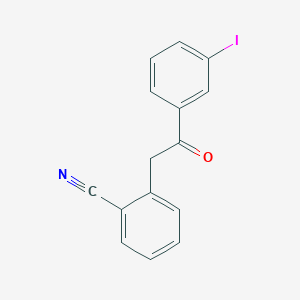

2-(2-Cyanophenyl)-3'-iodoacetophenone

Descripción general

Descripción

2-(2-Cyanophenyl)-3’-iodoacetophenone is an organic compound that features both a cyano group and an iodine atom attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyanophenyl)-3’-iodoacetophenone typically involves the iodination of 2-(2-cyanophenyl)acetophenone. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the phenyl ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination step.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The aryl iodide moiety enables participation in palladium- or copper-catalyzed coupling reactions.

a. Suzuki-Miyaura Coupling

Reaction of the iodo group with aryl boronic acids under Pd catalysis could yield biaryl derivatives. For example, cobalt-catalyzed carbocyclization of o-iodophenyl ketones with alkynes (as in ) suggests similar reactivity for 3'-iodo derivatives.

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| o-Iodoacetophenone | Co catalyst, alkyne, 80°C | Cyclized benzannulated product | 60–85% |

b. Sonogashira Coupling

The iodide could couple with terminal alkynes to form aryl alkynyl derivatives. A microwave-assisted Sonogashira protocol ( ) for 2-iodophenols (yields: 63–100%) is adaptable to this compound.

Cyclization Reactions

The ketone and nitrile groups may direct intramolecular cyclizations.

a. Radical Cyclization

Aryl iodides generate aryl radicals under reductive conditions ( ). For example, 2-bromobenzonitrile forms C–H arylated products via radical intermediates (yields: 20–60%).

b. C–H Functionalization

The nitrile group could act as a directing group for regioselective C–H bond activation. Pyrrole derivatives undergo C–H arylation at the 2-position ( ), suggesting analogous reactivity.

Functional Group Transformations

a. Ketone Reactivity

-

Reduction : LiAlH4 reduces acetophenones to secondary alcohols (e.g., in , LiAlH4 reduces amides to amines).

-

Enolate Formation : Base treatment (e.g., LDA) could generate enolates for alkylation or aldol reactions.

b. Nitrile Reactivity

-

Hydrolysis : Acidic or basic conditions may convert the nitrile to a carboxylic acid or amide.

-

Cycloaddition : Participation in [2+3] cycloadditions with azides to form tetrazoles.

Multicomponent Reactions

The compound could serve as a substrate in one-pot syntheses. For instance:

-

Three-component benzofuran synthesis ( ): Combining 2-iodophenols, alkynes, and aryl iodides under Sonogashira conditions yields 2,3-disubstituted benzofurans (yields: 52–100%).

Synthetic Challenges and Optimizations

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : C16H12N2O

Molecular Weight : 264.28 g/mol

Structural Features : The compound features a cyanophenyl group and an iodoacetophenone moiety, contributing to its reactivity and interaction with biological systems.

Organic Synthesis

2-(2-Cyanophenyl)-3'-iodoacetophenone serves as a versatile building block in organic synthesis. It can be utilized in:

- Cross-coupling reactions : The iodo group allows for coupling with various nucleophiles, facilitating the synthesis of complex organic molecules.

- Synthesis of heterocycles : It can be employed in the formation of nitrogen-containing heterocycles, which are crucial in pharmaceuticals.

Research indicates that this compound exhibits notable biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of acetophenone compounds can induce apoptosis in cancer cell lines. For instance, a study reported that compounds similar to this compound demonstrated cytotoxic effects against human cancer cells, with IC50 values ranging from 5 to 15 µM .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest it may inhibit the growth of Gram-positive and Gram-negative bacteria .

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its potential applications include:

- Sigma Receptor Ligands : Recent studies have explored its interaction with sigma receptors, which are implicated in various neurological disorders. Ligands targeting these receptors can offer therapeutic benefits .

- Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways suggests potential as an anti-inflammatory drug .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Huh-7 (hepatoma) | 7.5 |

| Similar derivative A | Jurkat (leukemia) | 10.0 |

| Similar derivative B | MCF-7 (breast) | 12.5 |

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 1: Anticancer Activity Evaluation

A research team synthesized various derivatives of this compound and tested their efficacy against multiple cancer cell lines. The findings indicated that certain modifications enhanced cytotoxicity significantly compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy Assessment

In another study, the antimicrobial properties of this compound were evaluated against clinical isolates of bacteria. The results demonstrated that the compound exhibited significant activity against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

Mecanismo De Acción

The mechanism by which 2-(2-Cyanophenyl)-3’-iodoacetophenone exerts its effects depends on the specific chemical reactions it undergoes. For example, in Suzuki-Miyaura coupling reactions, the compound acts as an electrophile, where the iodine atom is replaced by a nucleophile in the presence of a palladium catalyst . The cyano group can also participate in various reactions, influencing the overall reactivity and stability of the compound.

Comparación Con Compuestos Similares

2-Cyanophenyl derivatives: Compounds like 2-cyanopyridine and 2-cyanophenylamine share the cyano group but differ in other substituents.

Iodoacetophenone derivatives: Compounds such as 3’-iodoacetophenone and 4’-iodoacetophenone have similar structures but lack the cyano group.

Actividad Biológica

2-(2-Cyanophenyl)-3'-iodoacetophenone is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C19H16N2O

- Molecular Weight : 288.34 g/mol

- Canonical SMILES : C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives containing the cyanophenyl group have been shown to selectively inhibit cancer cell lines such as HCT-116 (colorectal carcinoma) and MCF-7 (breast cancer) with GI50 values ranging from 1.0 to 1.7 μM .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| 3f | MCF-7 | 1.0 ± 0.1 | Caspase-dependent apoptosis |

| 3b' | HCT-116 | 1.6 ± 0.2 | Induces cell cycle arrest |

| 3n | HCT-116 | 1.1 ± 0.5 | Inhibits growth significantly |

Antimicrobial Activity

The compound has also been reported to possess antimicrobial properties, particularly against fungal and bacterial strains. Similar compounds have demonstrated efficacy against pathogens responsible for candidiasis and tuberculosis, suggesting potential applications in infectious disease treatment.

Target Interactions

The biological activity of this compound is attributed to its ability to interact with various proteins and enzymes:

- Cyclooxygenase Inhibition : The compound may inhibit cyclooxygenase, an enzyme involved in prostaglandin biosynthesis, which plays a critical role in inflammation and cancer progression.

- Cellular Uptake : It has been shown to enhance glucose uptake in specific cell types, indicating a potential mechanism for promoting cellular metabolism.

Study on Anticancer Efficacy

A recent study evaluated the anticancer effects of derivatives of cyanophenyl compounds, including this compound. The study found that these compounds induced significant apoptosis in cancer cells through caspase activation pathways, demonstrating their potential as therapeutic agents in oncology .

Evaluation of Antimicrobial Properties

Another investigation assessed the antimicrobial properties of related compounds against various pathogens. The results indicated that certain derivatives exhibited substantial antifungal activity, outperforming standard treatments like fluconazole in some cases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Metabolic Pathways : The compound is metabolized via cytochrome P450 enzymes, affecting its bioavailability and efficacy.

- Toxicological Profile : Preliminary studies suggest low cytotoxicity at therapeutic concentrations; however, further research is needed to establish a comprehensive safety profile.

Propiedades

IUPAC Name |

2-[2-(3-iodophenyl)-2-oxoethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO/c16-14-7-3-6-12(8-14)15(18)9-11-4-1-2-5-13(11)10-17/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZHZRYJIARRFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642323 | |

| Record name | 2-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-31-1 | |

| Record name | 2-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.